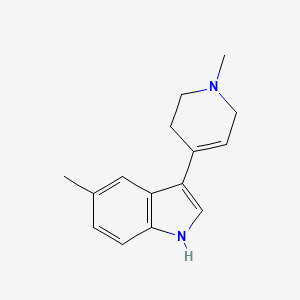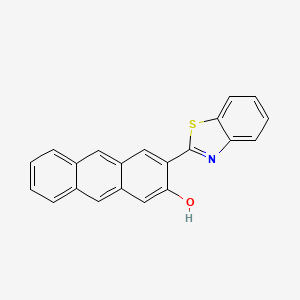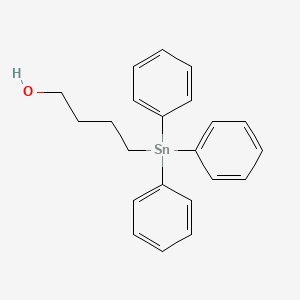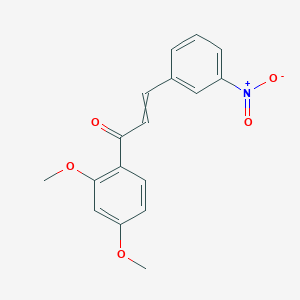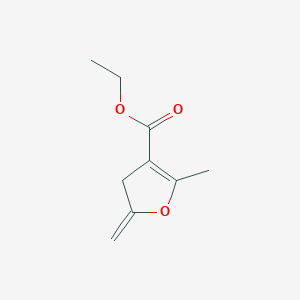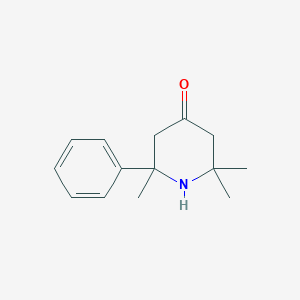
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine typically involves the halogenation of a suitable precursor. One common method is the reaction of N,N-diethyl-1,1,2-trifluoroethan-1-amine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides or reduced amines.
科学研究应用
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleophiles. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
1-Bromo-2-chloroethane: A simpler halogenated ethane with similar reactivity but fewer functional groups.
2-Bromo-1,1-dimethoxyethane: Another halogenated compound with different substituents, leading to distinct chemical properties.
2-Bromo-1,1-diethoxyethane: Similar in structure but with ethoxy groups instead of diethylamine.
Uniqueness
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is unique due to the presence of multiple halogen atoms and the N,N-diethylamine group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
113939-50-7 |
|---|---|
分子式 |
C6H10BrClF3N |
分子量 |
268.50 g/mol |
IUPAC 名称 |
2-bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C6H10BrClF3N/c1-3-12(4-2)6(10,11)5(7,8)9/h3-4H2,1-2H3 |
InChI 键 |
BGZUKAZIRDYEMR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(C(F)(Cl)Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)

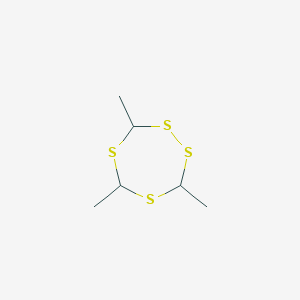
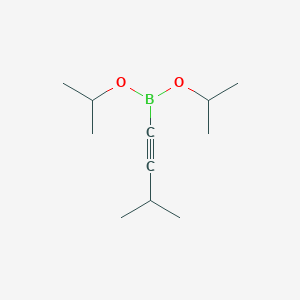
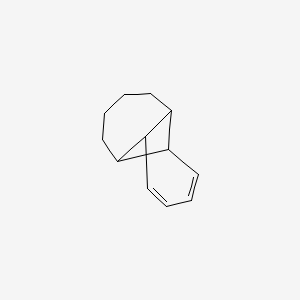

![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
